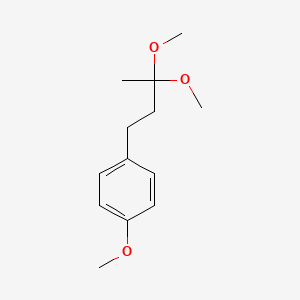
6,7-Dihydroxy-4'-methylisoflavan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydroxy-4’-methylisoflavan is a type of isoflavan, a subclass of flavonoids. Isoflavans are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of hydroxyl groups at the 6 and 7 positions and a methyl group at the 4’ position on the isoflavan skeleton.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-4’-methylisoflavan typically involves the use of coumarin derivatives as starting materials. One common method is the Pechmann condensation, where resorcinol reacts with ethyl acetoacetate in the presence of a Lewis acid catalyst to form 7-hydroxy-4-methylcoumarin . This intermediate can then be further modified to introduce the hydroxyl groups at the 6 and 7 positions.
Industrial Production Methods
Industrial production of 6,7-Dihydroxy-4’-methylisoflavan may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
6,7-Dihydroxy-4’-methylisoflavan can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin intermediate can be reduced to form the isoflavan structure.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Isoflavan derivatives with reduced carbonyl groups.
Substitution: Alkylated or acylated isoflavan derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for inflammatory diseases and cancer.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
作用機序
The mechanism of action of 6,7-Dihydroxy-4’-methylisoflavan involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, such as nitric oxide synthase and cyclooxygenase.
Anticancer Activity: Induces apoptosis in cancer cells through the modulation of signaling pathways, such as MAPK and NF-κB.
類似化合物との比較
Similar Compounds
4’,7-Dihydroxy-6-methoxyisoflavan: Similar structure but with a methoxy group at the 6 position.
Genistein: 7,4’-Dihydroxy-6-methoxyisoflavone, known for its phytoestrogenic activity.
Daidzein: 7,4’-Dihydroxyisoflavone, another phytoestrogen with similar biological activities.
Uniqueness
6,7-Dihydroxy-4’-methylisoflavan is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of hydroxyl groups at the 6 and 7 positions enhances its antioxidant properties, while the methyl group at the 4’ position may influence its interaction with molecular targets.
特性
CAS番号 |
116718-59-3 |
|---|---|
分子式 |
C16H16O3 |
分子量 |
256.30 g/mol |
IUPAC名 |
3-(4-methylphenyl)-3,4-dihydro-2H-chromene-6,7-diol |
InChI |
InChI=1S/C16H16O3/c1-10-2-4-11(5-3-10)13-6-12-7-14(17)15(18)8-16(12)19-9-13/h2-5,7-8,13,17-18H,6,9H2,1H3 |
InChIキー |
OKUSEYCLSBRHFB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2CC3=CC(=C(C=C3OC2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



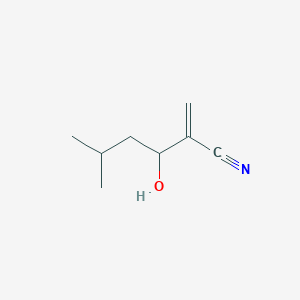

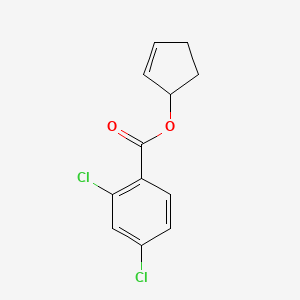
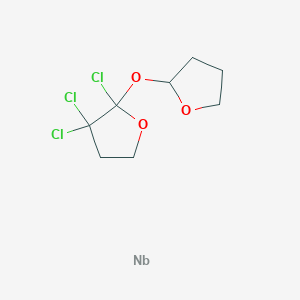
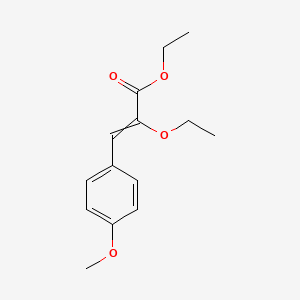

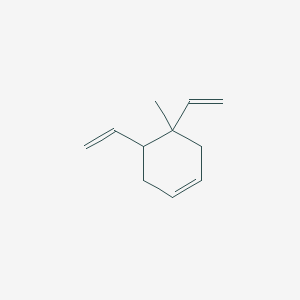
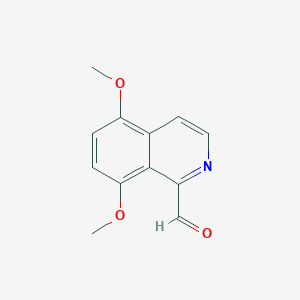
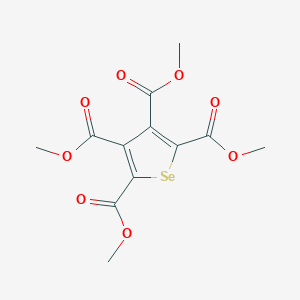
![Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-](/img/structure/B14294297.png)
